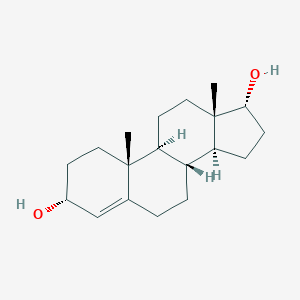
Chlorure de lithium monohydraté
Vue d'ensemble
Description
Lithium chloride monohydrate is a chemical compound with the formula LiCl·H₂O. It is a white, crystalline solid that is highly soluble in water and other polar solvents. This compound is known for its hygroscopic properties, meaning it readily absorbs moisture from the air. Lithium chloride monohydrate is used in various industrial and scientific applications due to its unique chemical properties .
Applications De Recherche Scientifique
Lithium chloride monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the production of lithium metal and other lithium compounds.
Biology: Employed in molecular biology for the precipitation of RNA from cellular extracts.
Industry: Used in welding, aluminum brazing, and as a heat-treatment salt bath.
Mécanisme D'action
Target of Action
Lithium chloride monohydrate primarily targets glutamate receptors , especially GluR3 . It also interacts with G proteins associated with dopamine . These targets play crucial roles in neurotransmission, affecting various cellular processes and functions.
Mode of Action
Lithium chloride monohydrate interacts with its targets in a unique way. It changes the inward and outward currents of glutamate receptors without shifting the reversal potential . This results in a dual effect on glutamate receptors, maintaining the amount of glutamate active between cells at a stable, healthy level . In the case of dopamine, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain .
Biochemical Pathways
Lithium chloride monohydrate affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . It also activates the transcription of hypoxia-inducible factor-1α (HIF-1α) , Wnt/β-catenin , and the SREBP1 signaling pathways to promote the conversion of trans-vaccenic acid (TVA) to the endogenous synthesis of conjugated linoleic acid (CLA) .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . The typical values of lithium clearance range from 0.41 to 9.39 L/h . The magnitude of inter-individual variability on lithium clearance ranges from 12.7 to 25.1% .
Result of Action
The action of lithium chloride monohydrate results in several molecular and cellular effects. It has been found to inhibit virus infection . It also exerts anti-inflammatory and neuroprotective effects by inhibiting microglial activation . Moreover, it promotes endogenous synthesis of CLA in bovine mammary epithelial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium chloride monohydrate. For instance, the solubility of lithium chloride in various solvents can affect its bioavailability . Furthermore, the purification process of lithium chloride to a battery-grade quality is influenced by environmental factors such as temperature .
Analyse Biochimique
Biochemical Properties
Lithium chloride monohydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, lithium has been found to affect many aspects of lymphocyte function in vitro . It has also been shown to have effects on the immune system, affecting both cellular and humoral systems .
Cellular Effects
Lithium chloride monohydrate has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, lithium has been found to have varying biochemical and phenomenological effects, suggesting that a systems biology approach is required to understand its action . It has also been shown to directly influence human neuronal electrophysiological function at the synapse .
Molecular Mechanism
Lithium chloride monohydrate exerts its effects at the molecular level through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, lithium is known to act on multiple neuropathological targets, such as reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function .
Temporal Effects in Laboratory Settings
Over time, the effects of lithium chloride monohydrate can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, it has been found that anhydrous LiCl particles can readily absorb water from the ambient atmosphere to form a surface layer of lithium chloride monohydrate .
Dosage Effects in Animal Models
The effects of lithium chloride monohydrate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For instance, lithium has been found to improve motor behavior in homozygous eif2b5 mutant zebrafish .
Metabolic Pathways
Lithium chloride monohydrate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, lithium affects many aspects of lymphocyte function in vitro .
Transport and Distribution
Lithium chloride monohydrate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and it can affect its localization or accumulation. For instance, lithium is rapidly absorbed by the gastrointestinal tract .
Subcellular Localization
The subcellular localization of lithium chloride monohydrate and any effects on its activity or function can be described. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. For example, tools like SLPred and DeepLoc 2.0 can predict the subcellular localization of proteins based on their sequence, which could potentially be used to predict the localization of proteins that interact with lithium chloride monohydrate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium chloride monohydrate can be synthesized through several methods. One common method involves the reaction of lithium carbonate with hydrochloric acid, resulting in the formation of lithium chloride, which is then crystallized from an aqueous solution to obtain lithium chloride monohydrate .
Industrial Production Methods: In industrial settings, lithium chloride monohydrate is often produced by the chlorination of lithium hydroxide or lithium carbonate. The resulting lithium chloride is then crystallized from a solution to form lithium chloride monohydrate. Another method involves the direct chlorination of spodumene, a lithium-containing mineral, followed by crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium chloride monohydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Lithium chloride can be oxidized to form lithium oxide and chlorine gas.
Substitution Reactions: It reacts with sulfuric acid to form lithium sulfate and hydrogen chloride.
Common Reagents and Conditions:
Sulfuric Acid: Used in the reaction to form lithium sulfate.
Sodium Hydroxide: Reacts with lithium chloride to form lithium hydroxide and sodium chloride.
Major Products Formed:
Lithium Sulfate: Formed from the reaction with sulfuric acid.
Lithium Hydroxide: Formed from the reaction with sodium hydroxide.
Comparaison Avec Des Composés Similaires
- Lithium Fluoride (LiF)
- Lithium Bromide (LiBr)
- Lithium Iodide (LiI)
Comparison:
- Solubility: Lithium chloride monohydrate is highly soluble in water, more so than lithium fluoride and lithium bromide .
- Hygroscopic Properties: Lithium chloride monohydrate is more hygroscopic compared to lithium iodide, making it more effective as a desiccant .
- Applications: While all these compounds are used in various industrial applications, lithium chloride monohydrate’s unique properties make it particularly valuable in the synthesis of organometallic compounds and as a desiccant .
Lithium chloride monohydrate stands out due to its high solubility, hygroscopic nature, and wide range of applications in scientific research and industry.
Propriétés
IUPAC Name |
lithium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Li.H2O/h1H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJIMUZIBHBWBV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH2LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937283 | |
| Record name | Lithium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16712-20-2 | |
| Record name | Lithium chloride, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016712202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium chloride, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)









